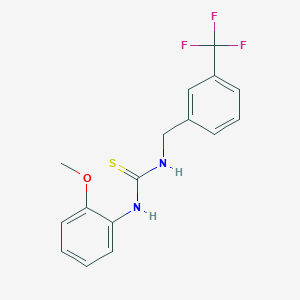![molecular formula C15H17F2NO2 B2492538 Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1391733-30-4](/img/structure/B2492538.png)
Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate is a compound that falls within the category of azabicycloheptanes, which are of significant interest in medicinal chemistry due to their potential as building blocks for drug discovery. These compounds are characterized by their azabicyclic core, which can impart conformational rigidity and specificity in biological interactions.
Synthesis Analysis
The synthesis of azabicycloheptanes can be achieved through various methods. A rapid two-step synthesis approach has been developed for substituted 3-azabicyclo[3.2.0]heptanes using common chemicals such as benzaldehyde, allylamine, and cinnamic acid, which undergo intramolecular [2+2]-photochemical cyclization . Another efficient two-step multigram synthesis has been described for 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, which serves as a precursor for further selective derivatization . These methods highlight the versatility and accessibility of synthesizing azabicycloheptane derivatives.
Molecular Structure Analysis
The molecular structure of azabicycloheptanes is characterized by a seven-membered ring containing nitrogen, which can influence the compound's reactivity and interaction with biological targets. The presence of substituents such as benzyl groups and fluorine atoms can further modulate the compound's properties, making it a suitable candidate for the development of novel pharmaceutical agents.
Chemical Reactions Analysis
Azabicycloheptanes can undergo various chemical reactions, including Wittig olefinations, as demonstrated by the synthesis of β-substituted conformationally constrained prolines from methyl (1S,2R,4R)-N-benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate . The resulting alkenes can be elaborated into proline–amino acid chimeras, showcasing the compound's utility in creating diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicycloheptanes are influenced by their rigid, non-chiral structures, as seen in the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid . The thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and its derivatives can lead to the formation of various hydrocarbon products, indicating the stability and reactivity of the azabicycloheptane core under thermal conditions .
科学的研究の応用
Recent Advances in Selective Catalytic Oxidation
Cyclohexene oxidation yields various products including 7-oxabicyclo[4.1.0]heptane, which is a pivotal intermediate in the chemical industry. The selective catalytic oxidation of cyclohexene is critical due to its implications for both academic research and industrial applications, offering a controllable route to targeted products (Cao et al., 2018).
Norcantharidin Analogues in Cancer Research
Norcantharidin (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride) demonstrates significant anticancer activity with reduced side effects. Structural modifications of this compound result in analogues with potential anticancer activities, pointing to the importance of the 7-oxabicyclo[2.2.1]heptane scaffold in pharmaceutical research (Deng & Tang, 2011).
Synthetic Utilities of O-Phenylenediamines
The condensation of o-phenylenediamines with electrophilic reagents, including those forming 7-oxabicyclo[4.1.0]heptane structures, is crucial in synthesizing various biologically relevant compounds like benzimidazoles, quinoxalines, and benzo[1,5]diazepines. These compounds find applications in several fields, including material science and pharmacology (Ibrahim, 2011).
Aromatization Studies
Research on the aromatization of heptanes and related compounds, involving intermediates such as cycloheptane, has led to understanding the mechanisms of aromatization over various catalysts. This knowledge is foundational for chemical processes related to the synthesis and transformation of cycloheptane and related structures (Pines & Nogueira, 1981).
特性
IUPAC Name |
benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO2/c1-14-10-18(8-7-12(14)15(14,16)17)13(19)20-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSWWKRTZLCXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CCC1C2(F)F)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


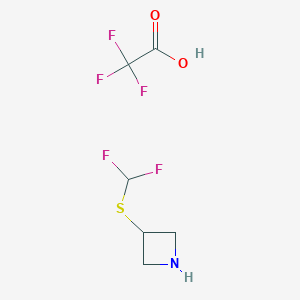

![N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2492459.png)
![N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2492460.png)
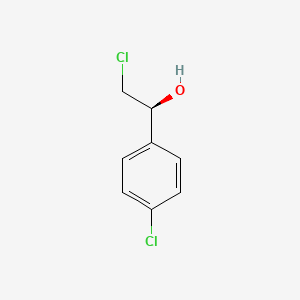
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopentanecarboxamide](/img/structure/B2492464.png)
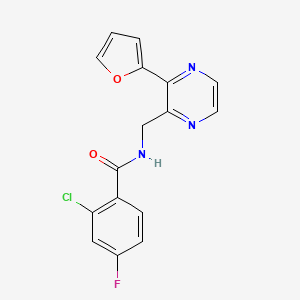
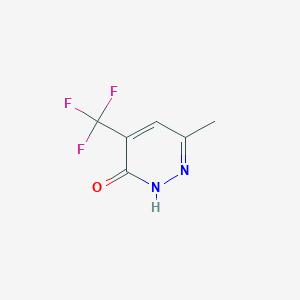

![Methyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2492474.png)
![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)

